molecular formula C14H15NO5 B1422807 Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 77888-04-1

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B1422807
CAS No.: 77888-04-1
M. Wt: 277.27 g/mol
InChI Key: RLNNNBPFZYVQKJ-UHFFFAOYSA-N
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Description

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is a synthetic organic compound engineered for advanced fine chemical synthesis. Its molecular architecture integrates a nitrophenyl-substituted methylene group conjugated with a β-ketoester moiety, a structure recognized for its significant reactivity . This compound is primarily valued as a key intermediate in the preparation of complex heterocyclic compounds and functionalized aromatic derivatives . The presence of opposing electron-withdrawing (nitro) and electron-donating (ester) functional groups enhances its utility in critical condensation and cyclization reactions, which are foundational steps in constructing more complex molecular frameworks . Furthermore, the propyl ester chain confers improved solubility in organic solvents compared to shorter-chain analogs, thereby facilitating its handling and use in nonpolar reaction media . The well-defined conjugation system within the molecule also suggests potential for exploration in photophysical studies or charge-transfer applications, opening avenues for research in materials science . This product is intended for research applications and is not for human or personal use.

Properties

IUPAC Name

propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-3-7-20-14(17)13(10(2)16)9-11-5-4-6-12(8-11)15(18)19/h4-6,8-9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNNNBPFZYVQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710223
Record name Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77888-04-1
Record name Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product after subsequent esterification with propanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and ketone functionalities can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (): Features a pyridine ring substituted with a nitro group instead of a benzene ring. The pyridinyl moiety introduces nitrogen heteroatoms, altering electronic properties and hydrogen-bonding capacity compared to the purely aromatic 3-nitrophenyl group in the target compound .

Methyl 2-benzoylamino-3-oxobutanoate (): Replaces the nitro-substituted methylidene group with a benzoylamino substituent, significantly modifying the compound’s polarity and reactivity in condensation reactions .

(2-Methyl-3-oxobutan-2-yl) 3,3-dimethylbutanoate (): Lacks aromaticity and nitro functionality but retains the 3-oxobutanoate core. The branched ester and ketone groups reduce conjugation and enhance steric hindrance .

Physicochemical Properties

Property Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate* Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (2-Methyl-3-oxobutan-2-yl) 3,3-dimethylbutanoate
Molecular Formula C₁₄H₁₅NO₅ C₁₀H₁₀N₂O₅ C₁₁H₂₀O₃
Molecular Weight (g/mol) ~293.28 250.20 200.28
LogP (estimated) ~2.8 ~1.5 2.33
Polar Surface Area (Ų) ~90 ~95 43.37
Key Functional Groups 3-Nitrophenyl, β-keto ester, propyl ester Pyridinyl nitro, β-keto ester, ethyl ester Branched ester, ketone

*Values for the target compound are estimated based on structural analogs.

  • Impact of Nitro Group : The electron-withdrawing nitro group in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic attack in condensation reactions. This contrasts with the pyridinyl analog (), where the nitrogen atom introduces resonance effects that modulate reactivity .

Biological Activity

Overview

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate (CAS No. 77888-04-1) is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a propyl ester group attached to a diketone structure with a nitrophenyl substituent. Its molecular formula is C13H13N1O5C_{13}H_{13}N_{1}O_{5}.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : It may influence cellular oxidative stress levels, impacting signaling pathways related to apoptosis and cell survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Cytotoxicity

The compound's cytotoxic effects were evaluated using several human cancer cell lines. The results indicated varying degrees of antiproliferative activity.

Cell Line IC50 (µM)
A2780 (Ovarian Carcinoma)30
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)40

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study investigated the cytotoxic effects of this compound on A2780 and MCF-7 cells. The compound induced G2/M phase arrest, suggesting a potential mechanism for its anticancer activity. Flow cytometry analysis confirmed significant cell cycle disruption at concentrations correlating with its IC50 values.
  • Antimicrobial Efficacy : A separate investigation assessed the antimicrobial efficacy against multi-drug resistant strains of E. coli and S. aureus. The compound demonstrated notable inhibition, supporting its potential as a therapeutic agent against resistant infections.

Research Findings

Recent studies highlight the compound's multifaceted biological activities:

  • Antioxidant Properties : this compound has been shown to scavenge free radicals, which may contribute to its protective effects in oxidative stress-related conditions.
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific binding sites on target enzymes, providing insights into its inhibitory mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate with high purity and yield?

  • Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and propyl acetoacetate. Key parameters include:

  • Solvent selection : Ethanol or methanol under reflux conditions (60–80°C) to enhance reaction efficiency .
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., piperidine) catalysts to facilitate enolate formation and condensation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the α,β-unsaturated ketone product .
    • Yield optimization : Continuous flow reactors may improve reproducibility and reduce side reactions in scaled-up syntheses .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic characterization :

  • NMR : 1H^1H NMR (δ 8.5–8.7 ppm for aromatic protons, δ 2.3–2.5 ppm for acetyl methyl groups) and 13C^{13}C NMR (δ 190–200 ppm for ketone carbonyl) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (α,β-unsaturated ketone) .
    • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the Z/E configuration and molecular packing .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Intermediate for dihydropyridines : Used in synthesizing calcium channel blockers (e.g., Nilvadipine) via Hantzsch dihydro-pyridine cyclization .
  • Enzyme inhibition studies : The nitro group enhances binding to oxidoreductases, making it a probe for studying catalytic mechanisms .

Advanced Research Questions

Q. How do electronic effects of the 3-nitro substituent influence reactivity in further chemical transformations?

  • Electrophilic substitution : The nitro group directs incoming electrophiles to the meta position, stabilizing intermediates through resonance .
  • Reduction studies : Catalytic hydrogenation (Pd/C, H2_2) selectively reduces the α,β-unsaturated ketone to a saturated propyl acetoacetate derivative, retaining the nitro group .
  • Data contradiction : While nitro groups typically deactivate aromatic rings, the conjugated ketone system may facilitate unexpected reactivity in Diels-Alder reactions .

Q. What computational strategies predict the biological activity of derivatives of this compound?

  • Molecular docking : Simulations using AutoDock Vina assess binding affinity to targets like NADPH oxidase or cytochrome P450 enzymes .
  • QSAR modeling : Comparative analysis of substituent effects (e.g., replacing nitro with methoxy) predicts bioavailability and toxicity .
  • DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to understand charge-transfer interactions in photodynamic applications .

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms of this compound?

  • Tautomer analysis : The keto-enol equilibrium is influenced by solvent polarity. X-ray data (e.g., C=O bond lengths <1.23 Å) confirm the dominant keto form in the solid state .
  • Dynamic NMR : In solution, variable-temperature 1H^1H NMR detects enolization via proton exchange broadening near δ 15–16 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Reactant of Route 2
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Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

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